PF-06260933 -

PF-06260933

Catalog Number: EVT-254273
CAS Number:
Molecular Formula: C16H13ClN4
Molecular Weight: 296.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06260933(cas 1811510-56-1) is a highly selective small-molecule inhibitor of MAP4K4 with IC50s of 3.7 and 160 nM for kinase and cell, respectively.
Overview

PF-06260933 is a small molecule inhibitor specifically targeting the mitogen-activated protein kinase kinase kinase 4, commonly referred to as MAP4K4. This compound has garnered attention in the field of cancer research due to its role in regulating various cellular processes, including cell migration, adhesion, and metabolic pathways. The inhibition of MAP4K4 by PF-06260933 has been linked to potential therapeutic applications in treating various types of cancer, particularly luminal breast cancer and other malignancies where MAP4K4 signaling is dysregulated.

Source

PF-06260933 was developed as part of a series of compounds aimed at inhibiting MAP4K4 activity. It has been characterized in several studies that explore its biochemical properties and therapeutic potential. The compound is commercially available from suppliers such as MedchemExpress and Sigma-Aldrich, indicating its relevance in ongoing research and development efforts in medicinal chemistry and pharmacology .

Classification

PF-06260933 falls under the classification of small-molecule inhibitors. It specifically targets protein kinases, which are critical regulators of numerous signaling pathways involved in cell growth, differentiation, and survival. As a selective inhibitor of MAP4K4, it plays a significant role in modulating cellular responses to external stimuli.

Synthesis Analysis

Methods

The synthesis of PF-06260933 involves several chemical reactions that lead to the formation of the active compound. Although specific synthetic routes are proprietary or not fully disclosed in public literature, general synthetic strategies for similar compounds typically include:

  1. Building Block Assembly: Utilizing readily available chemical building blocks that undergo coupling reactions to form the core structure.
  2. Functional Group Modification: Introducing various functional groups through reactions such as alkylation or acylation to enhance potency and selectivity.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure a high degree of purity (≥98%) suitable for biological testing .

Technical Details

The synthesis may involve advanced techniques such as microwave-assisted synthesis or solid-phase synthesis to optimize yields and reduce reaction times. These methods are particularly useful in medicinal chemistry for developing libraries of compounds.

Molecular Structure Analysis

Structure

PF-06260933 has a complex molecular structure that is essential for its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₉Cl₂N₄O
  • Molecular Weight: Approximately 372.27 g/mol

The structural features include multiple aromatic rings and nitrogen-containing groups that contribute to its binding affinity for MAP4K4.

Data

Chemical Reactions Analysis

Reactions

PF-06260933 primarily acts through competitive inhibition of MAP4K4, disrupting its interaction with ATP and subsequently inhibiting downstream signaling pathways involved in cell proliferation and survival.

Technical Details

In vitro studies have demonstrated that PF-06260933 effectively reduces MAP4K4 activity by altering its phosphorylation status, leading to decreased activation of downstream effectors such as YAP1 (Yes-associated protein 1), which is implicated in oncogenic signaling pathways .

Mechanism of Action

Process

The mechanism by which PF-06260933 exerts its effects involves several key steps:

  1. Binding: The compound binds to the ATP-binding site of MAP4K4.
  2. Inhibition: This binding prevents the phosphorylation of downstream targets involved in cell migration and adhesion.
  3. Cellular Effects: As a result, there is a reduction in cellular motility and alterations in adhesion dynamics, which are critical for tumor metastasis .

Data

Research indicates that inhibition of MAP4K4 by PF-06260933 leads to significant changes in cell behavior, including reduced focal adhesion dynamics and impaired collective migration in carcinoma cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically supplied as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), with limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant analyses indicate that PF-06260933 maintains structural integrity under physiological conditions but may undergo metabolic transformations when administered in vivo .

Applications

Scientific Uses

PF-06260933 is primarily utilized in research settings to explore the role of MAP4K4 in various biological processes:

  1. Cancer Research: Investigating its effects on tumor growth and metastasis.
  2. Cell Biology: Studying cell adhesion mechanisms and cytoskeletal dynamics.
  3. Metabolic Studies: Understanding how MAP4K4 inhibition affects metabolic reprogramming in cancer cells .

The compound's specificity for MAP4K4 makes it a valuable tool for dissecting complex signaling pathways involved in disease progression, providing insights that could lead to novel therapeutic strategies against cancer and other diseases associated with dysregulated kinase activity.

Mechanistic Elucidation of PF-06260933 as a MAP4K4 Signaling Modulator

Structural Determinants of MAP4K4 Inhibition Kinetics

PF-06260933 (chemical name: 4-(3-(2H-1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-pyrazol-1-yl)benzenesulfonamide) achieves potent MAP4K4 inhibition through optimized interactions with the kinase's catalytic domain. The aminopyridine moiety forms a critical hydrogen bond with the aspartic acid residue at position 115 (D115) within the MAP4K4 ATP-binding pocket, while its chloro-phenyl group engages in hydrophobic interactions with the hinge region [1]. This binding configuration results in steric hindrance that prevents ATP binding and subsequent phosphorylation events. The compound demonstrates exceptional biochemical potency with an IC₅₀ of 3.7 nM against purified MAP4K4 kinase domain, though cellular potency is reduced (IC₅₀ = 160 nM) due to physiological factors including protein binding and cellular permeability [1]. Molecular dynamics simulations reveal that PF-06260933 binding stabilizes MAP4K4 in a closed conformation, restricting the activation loop mobility essential for substrate recognition [5]. This structural immobilization directly impairs the kinase's ability to phosphorylate downstream targets like MKK4, disrupting the JNK signaling axis observed in both cancer and neuronal models [2] [5].

Table 1: Structural Interactions Governing PF-06260933-MAP4K4 Binding

Compound RegionMAP4K4 ResidueInteraction TypeFunctional Consequence
AminopyridineD115Hydrogen bondingDisrupts catalytic triad orientation
Chloro-phenylHydrophobic pocketVan der Waals forcesStabilizes closed conformation
Central coreHinge regionHydrophobic stackingPrevents ATP cofactor binding
SulfonamideSolvent-exposed regionNo direct interactionEnhances solubility and bioavailability

Cross-Reactivity Profiling: MINK and TNIK Inhibition Dynamics

PF-06260933 exhibits significant cross-reactivity with structurally homologous kinases MAP4K6 (MINK1) and MAP4K7 (TNIK) due to >86% amino acid identity in their kinase domains. Kinase profiling assays demonstrate potent inhibition of MINK (IC₅₀ = 8 nM) and TNIK (IC₅₀ = 15 nM), which are phylogenetically classified within the same GCK-IV subfamily as MAP4K4 [5] [6]. This cross-reactivity is attributed to conservation of the catalytic aspartate residue (D131 in MINK, D136 in TNIK) that corresponds to D115 in MAP4K4, enabling identical hydrogen bonding with the aminopyridine moiety of PF-06260933 [8]. In neuronal models, this triple inhibition manifests as significant suppression of JNK-mediated phosphorylation events, particularly impacting GAP43 phosphorylation at Ser96 – a critical modification for neurite outgrowth [5]. The compound's ability to simultaneously inhibit this kinase triad (MAP4K4-MINK-TNIK) explains its profound effects on cytoskeletal dynamics observed in both cancer cell migration and neuronal development [5] [8].

Table 2: Inhibition Kinetics Across GCK-IV Kinase Family

Kinase TargetAlternative NameIC₅₀ (nM)Kinase Domain Homology vs. MAP4K4Functional Consequence of Inhibition
MAP4K4HGK/NIK3.7100%Disruption of JNK signaling, impaired cell migration
MAP4K6MINK1886.8%Altered stress response pathways
MAP4K7TNIK1581.96%Reduced actin cytoskeleton reorganization

Kinome-Wide Selectivity and Off-Target Kinase Interactions

Comprehensive kinome screening using multiplexed inhibitor bead mass spectrometry (MIB-MS) reveals that PF-06260933 maintains remarkable selectivity at therapeutically relevant concentrations (≤1 μM). When profiled against 403 human kinases, the compound exhibits significant inhibition (>90% activity reduction) primarily limited to the GCK-IV subfamily members, with minimal off-target interactions [5]. However, at elevated concentrations (10 μM), PF-06260933 demonstrates moderate inhibition (40-60% activity reduction) of several kinases outside this subfamily, particularly dual leucine zipper kinase (DLK/MAP3K12) and members of the STE and CAMK kinase families [5] [9]. This off-target activity likely explains the compound's observed effects on stress-induced apoptosis pathways in neuronal systems, where DLK plays a critical regulatory role [9]. The selectivity profile positions PF-06260933 as a more specific probe than earlier pan-MAP4K inhibitors, though researchers must consider concentration-dependent effects when interpreting phenotypic outcomes in complex biological systems.

Table 3: Kinome-Wide Selectivity Profile of PF-06260933

Kinase GroupRepresentative MembersInhibition at 1 μMInhibition at 10 μMFunctional Relevance
GCK-IV kinasesMAP4K4, MINK, TNIK>90%>95%Primary intended targets
STE kinasesSTK24, STK25<20%40-50%Cytoskeletal reorganization
CAMK kinasesDRAK1, ZAK<15%35-45%Stress response pathways
MAP3K kinasesDLK (MAP3K12)<25%60%Neuronal apoptosis regulation
Tyrosine kinasesABL, SRC<10%<15%Minimal impact

Allosteric vs. Competitive Binding Mechanisms in MAP4K4 Suppression

Structural analyses confirm that PF-06260933 functions primarily as a competitive ATP-site binder rather than an allosteric modulator. Crystallographic studies reveal direct displacement of the ATP adenine ring through occupation of the adenine-binding pocket, classifying it as a Type I inhibitor [5] [7]. This competitive mechanism depends critically on the conserved salt bridge formation between the aminopyridine nitrogen and D115, analogous to the natural interaction between ATP and catalytic lysine (K54) [1] [7]. Unlike allosteric inhibitors (Type II/III) that stabilize inactive conformations through binding distal to the ATP pocket, PF-06260933 achieves inhibition while maintaining the kinase in an active-like conformation – evidenced by preserved DFG-in orientation and intact activation loop architecture [7]. This binding distinction explains why PF-06260933 does not affect regulatory domain interactions mediated by the C-terminal CNH domain, which are disrupted by true allosteric inhibitors like GNE-495 [5]. The compound's inhibition kinetics follow classical competitive models, with increasing ATP concentrations directly diminishing inhibitory potency – a characteristic not observed with allosteric counterparts [7].

Table 4: Compounds Targeting MAP4K4 Through Distinct Mechanisms

CompoundBinding MechanismPrimary Binding SiteKey Structural InteractionsKinase Conformation
PF-06260933CompetitiveATP catalytic cleftD115 H-bond, hydrophobic hingeActive (DFG-in)
MAP4K4-IN-3CompetitiveATP catalytic cleftEnhanced hydrophobic interactionsActive (DFG-in)
GNE-495AllostericAdjacent to ATP siteC108 H-bond, regulatory domainInactive-like
GNE-220AllostericAdjacent to ATP siteHydrophobic pocket occupationInactive-like

Properties

Product Name

PF-06260933

IUPAC Name

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine

Molecular Formula

C16H13ClN4

Molecular Weight

296.75 g/mol

InChI

InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21)

InChI Key

KHPCIHZXOGHCLY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.